2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride

Pharmaceutical Analysis Reference Standards ISO 17034

As the ISO 17034-certified Apremilast Impurity 91 HCl reference standard, this specific hydrochloride salt (CAS 311310-97-1) is essential for cGMP QC release and ICH Q3A/B method validation. Unlike the free base, its certified purity and defined solubility ensure reliable chromatographic performance and data integrity for DMF submissions. Procure this definitive standard to eliminate analytical uncertainty.

Molecular Formula C9H10ClNO4
Molecular Weight 231.63 g/mol
CAS No. 311310-97-1
Cat. No. B1378199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride
CAS311310-97-1
Molecular FormulaC9H10ClNO4
Molecular Weight231.63 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=CC=C1)N)C(=O)O.Cl
InChIInChI=1S/C9H9NO4.ClH/c1-14-9(13)5-3-2-4-6(10)7(5)8(11)12;/h2-4H,10H2,1H3,(H,11,12);1H
InChIKeyVDKKHVAEYCYZSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride (CAS 311310-97-1) | Certified Reference Standard for Apremilast Impurity Profiling


2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride (CAS 311310-97-1) is a hydrochloride salt of a substituted benzoic acid, with the molecular formula C₉H₁₀ClNO₄ and a molecular weight of 231.63 g/mol . It is primarily recognized as a process-related impurity in the synthesis of the phosphodiesterase-4 (PDE4) inhibitor Apremilast, and is designated as Apremilast Impurity 91 HCl [1]. This compound is supplied as a white to yellow or light green solid and is available as a certified reference material (CRM) produced under ISO 17034 accreditation, ensuring metrological traceability for analytical method validation and quality control [1].

Critical Differentiation of 2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride: Why Salt Form and Certification Status Prevent Direct Substitution


Substitution of 2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride with its free base (CAS 103259-06-9) or regioisomeric salts (e.g., CAS 1167056-61-2) is analytically invalid and introduces significant risk to regulatory compliance. The hydrochloride salt confers enhanced aqueous solubility and distinct physical properties compared to the free base, impacting dissolution, sample preparation, and chromatographic behavior [1]. Critically, only the hydrochloride salt is designated as Apremilast Impurity 91 HCl and supplied as an ISO 17034-certified reference standard with documented purity, homogeneity, and stability [2]. Using an uncertified analogue, such as the free base designated as Apremilast Impurity 73/131, introduces unquantified uncertainty in impurity quantification, jeopardizing method validation and drug master file (DMF) submissions .

Quantitative Evidence for the Selection of 2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride (CAS 311310-97-1) Over Closest Analogs


ISO 17034 Certified Reference Material vs. Technical Grade Purity: A Metrological Requirement

2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride is supplied as an ISO 17034-certified reference material (CRM) specifically designated as Apremilast Impurity 91 HCl. In contrast, the free base analogue (CAS 103259-06-9) is typically available only as a technical grade research chemical (e.g., 95% purity) without certification of homogeneity, stability, or metrological traceability . The CRM designation ensures the compound is suitable for use as a calibrant or system suitability standard in validated analytical methods, a requirement for regulatory submissions that uncertified materials cannot fulfill [1].

Pharmaceutical Analysis Reference Standards ISO 17034 Apremilast Quality Control

Molecular Weight Differentiation for Precise Molar Calculations

The hydrochloride salt (MW 231.63 g/mol) exhibits a 18.7% higher molecular weight compared to its free base analogue (MW 195.17 g/mol) . This difference directly impacts the calculation of molar concentrations for standard solutions, where using the wrong molecular weight would introduce an 18.7% systematic error in impurity quantification . The precise molecular weight is also critical for accurate mass balance calculations in forced degradation studies.

Analytical Chemistry Molarity Calculations Impurity Quantification Apremilast

Regioisomeric Purity: Avoiding Chromatographic Co-Elution with 3-Amino-2-(methoxycarbonyl)benzoic Acid Hydrochloride

The target compound (2-amino-6-(methoxycarbonyl)benzoic acid hydrochloride) is a specific regioisomer. A closely related impurity, 3-Amino-2-(methoxycarbonyl)benzoic acid hydrochloride (CAS 1167056-61-2), shares the same molecular formula and weight (231.63 g/mol) [1]. These regioisomers can be challenging to separate via standard reversed-phase HPLC. Procurement of the specifically designated Apremilast Impurity 91 HCl ensures that the material is the correct isomer for method development and validation, as the alternative isomer would represent a different impurity with potentially distinct chromatographic retention time and UV spectrum [2].

Chromatography Impurity Profiling Regioisomer Separation Method Validation

High-Value Application Scenarios for 2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride (CAS 311310-97-1)


Primary Reference Standard for Apremilast Impurity Quantification in QC Release Testing

This compound serves as the definitive reference standard for identifying and quantifying Apremilast Impurity 91 HCl in drug substance and drug product batches. Its ISO 17034 certification provides the metrological traceability required for cGMP-compliant QC release testing, method validation, and stability studies. Using this certified material, as opposed to a technical grade alternative, is essential for generating data that meets ICH Q3A/Q3B guidelines and is acceptable to global health authorities [1].

Method Development and System Suitability Standard for HPLC and UPLC Analysis

The compound's defined physical form (white to yellow or light green solid) and purity (>95%) make it suitable for use as a system suitability standard during the development and routine execution of HPLC/UPLC methods for Apremilast impurity profiling . Its specific retention time and peak shape can be used to verify chromatographic system performance prior to sample analysis, ensuring method reliability. The precise molecular weight (231.63 g/mol) is critical for the accurate preparation of standard stock solutions .

Stability-Indicating Method Validation and Forced Degradation Studies

As a known process-related impurity, this compound is a crucial marker for developing stability-indicating methods. Its availability as a certified reference standard allows for accurate spiking studies into Apremilast placebo or API to demonstrate method specificity and quantify the impurity under various stress conditions (e.g., heat, light, humidity). The hydrochloride salt form ensures adequate solubility in the aqueous and mixed organic-aqueous mobile phases typically used in these studies, which may not be the case for the less polar free base [2].

Technical Documentation Hub

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